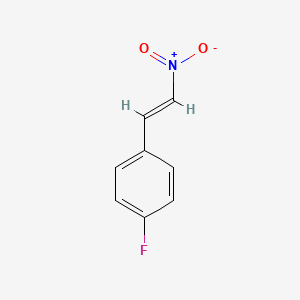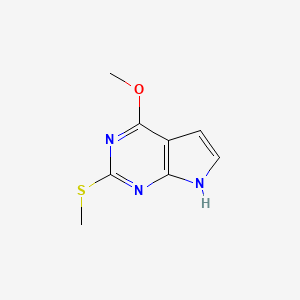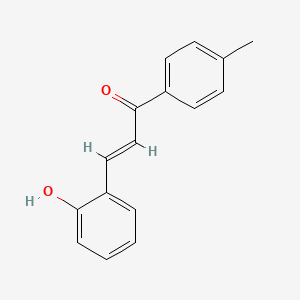
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-5-methoxyphenylboronic acid” are laboratory chemicals . They are used in research and development and are not intended for medicinal, household, or other uses .
Synthesis Analysis
These compounds are used as reactants in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular formula for these compounds is FC6H3(OCH3)B(OH)2 .Chemical Reactions Analysis
These compounds are involved in various chemical reactions, including Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis
These compounds are solid at room temperature. The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144-153 °C . The melting point of “2-Fluoro-5-methoxyphenylboronic acid” is between 194-196 °C .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
- Crystal Structure Analysis : The study by Nayak et al. (2013) provides detailed crystallographic data of a related compound, showing the spatial arrangement and hydrogen bonding that could inform the design of new molecules with specific properties for scientific research (Nayak et al., 2013).
Analytical Chemistry
- Development of Sensitive ELISA : Zhang et al. (2008) describe the synthesis of haptens closely related to 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid for the development of an enzyme-linked immunosorbent assay (ELISA), demonstrating its application in detecting insecticide residues in fruit samples (Zhang et al., 2008).
Fluorescence Studies
- Fluorescence Quenching Studies : Research on boronic acid derivatives closely related to the target compound has shown how these molecules interact with anilines, providing insights into fluorescence quenching mechanisms that can be applied in developing fluorescent probes and sensors (Geethanjali et al., 2015).
Synthetic Chemistry
- Synthetic Applications : The work by Pimenova et al. (2003) on synthesizing and reacting various derivatives provides insights into the chemical reactivity of the core structure, which can be useful in synthesizing new drugs or materials with specific functions (Pimenova et al., 2003).
Biological Applications
- Antimicrobial Activity : Research into novel Schiff bases using derivatives has shown significant antimicrobial activity, suggesting that similar structures, including 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid, could be explored for potential antibacterial and antifungal applications (Puthran et al., 2019).
Molecular Docking and Drug Design
- Drug Design Insights : Studies involving molecular docking and structural analysis of related compounds provide valuable information for the design of new molecules with potential therapeutic applications, highlighting the importance of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid in medicinal chemistry research (Vanasundari et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZAYFOSFZMGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424656 |
Source


|
| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
49800-56-8 |
Source


|
| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

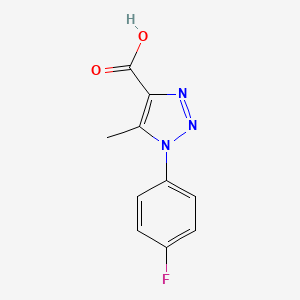


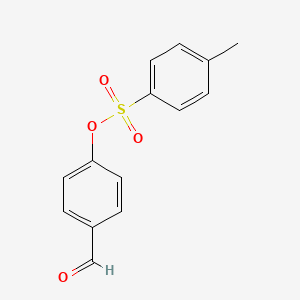
![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
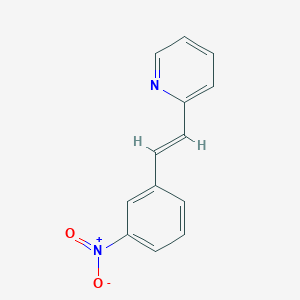
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
